molecular formula C14H15N3O5S B11964127 Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- CAS No. 22025-44-1

Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-

Cat. No.: B11964127
CAS No.: 22025-44-1
M. Wt: 337.35 g/mol
InChI Key: VNBLMPPORJRWNG-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- is a chemical compound with the molecular formula C14H15N3O5S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes. These enzymes play a crucial role in various physiological processes, including respiration and acid-base balance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- typically involves the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by neutralization with ammonia.

    Amination: The ethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where the nitro group is replaced by the ethoxyphenylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: for nitration and sulfonation steps.

    Purification: through crystallization or chromatography to ensure high purity of the final product.

    Quality control: measures to monitor the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas, palladium on carbon.

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

    Reduction: 4-[(4-ethoxyphenyl)amino]benzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

    Oxidation: 4-[(4-carboxyphenyl)amino]-3-nitrobenzenesulfonamide.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, blocking its activity. This inhibition disrupts the enzyme’s role in regulating pH and ion balance, leading to therapeutic effects in conditions like glaucoma and cancer .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(4-ethoxyphenyl)benzenesulfonamide: Similar structure but lacks the nitro group.

    Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-N,N-dimethyl-3-nitro-: Similar structure with additional methyl groups on the sulfonamide nitrogen.

Uniqueness

Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a prodrug, which can be activated under specific conditions .

Properties

CAS No.

22025-44-1

Molecular Formula

C14H15N3O5S

Molecular Weight

337.35 g/mol

IUPAC Name

4-(4-ethoxyanilino)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C14H15N3O5S/c1-2-22-11-5-3-10(4-6-11)16-13-8-7-12(23(15,20)21)9-14(13)17(18)19/h3-9,16H,2H2,1H3,(H2,15,20,21)

InChI Key

VNBLMPPORJRWNG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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